Methyl 2-(5-methoxy-2-nitrophenyl)acrylate
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Overview
Description
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and an acrylate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methoxy-2-nitrophenyl)acrylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction proceeds through a Knoevenagel condensation mechanism, yielding the desired acrylate ester in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is not well-documented. its reactivity can be attributed to the presence of the nitro and methoxy groups, which can participate in various chemical reactions. The nitro group is electron-withdrawing, making the compound more susceptible to nucleophilic attack, while the methoxy group can act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrophenylacrylate: Lacks the methoxy group, making it less versatile in certain reactions.
Methyl 2-(5-hydroxy-2-nitrophenyl)acrylate: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and applications.
Methyl 2-(5-methyl-2-nitrophenyl)acrylate:
Uniqueness
Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is unique due to the presence of both a methoxy group and a nitro group, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 2-(5-methoxy-2-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(13)17-3)9-6-8(16-2)4-5-10(9)12(14)15/h4-6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOYWMWOHYSSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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